molecular formula C27H40Cl2N2O B14654729 beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride CAS No. 40502-70-3

beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride

Cat. No.: B14654729
CAS No.: 40502-70-3
M. Wt: 479.5 g/mol
InChI Key: QUIGPJPZLAEFLL-UHFFFAOYSA-N
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Description

beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution Reactions: Introduction of the benzyl, cyclohexyl, and phenyl groups can be carried out through nucleophilic substitution reactions using corresponding halides.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic Substitution Reagents: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol hydrochloride
  • beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazineethanol dihydrochloride

Comparison

  • Structural Differences : The presence of different substituents on the piperazine ring or variations in the length of the carbon chain can lead to differences in chemical and biological properties.
  • Uniqueness : The specific combination of functional groups in beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride imparts unique properties, such as enhanced binding affinity to certain receptors or improved pharmacokinetic profiles.

Properties

CAS No.

40502-70-3

Molecular Formula

C27H40Cl2N2O

Molecular Weight

479.5 g/mol

IUPAC Name

2-benzyl-1-cyclohexyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-ol;dihydrochloride

InChI

InChI=1S/C27H38N2O.2ClH/c1-28-17-19-29(20-18-28)22-26(21-23-11-5-2-6-12-23)27(30,24-13-7-3-8-14-24)25-15-9-4-10-16-25;;/h2-3,5-8,11-14,25-26,30H,4,9-10,15-22H2,1H3;2*1H

InChI Key

QUIGPJPZLAEFLL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CC2=CC=CC=C2)C(C3CCCCC3)(C4=CC=CC=C4)O.Cl.Cl

Origin of Product

United States

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